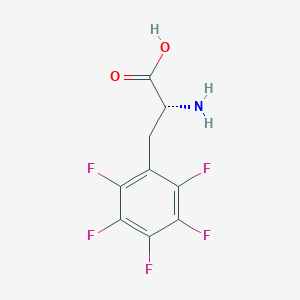

(R)-2-Amino-3-(perfluorophenyl)propanoic acid

Vue d'ensemble

Description

®-2-Amino-3-(perfluorophenyl)propanoic acid is a synthetic compound characterized by the presence of a perfluorinated aromatic ring attached to an amino acid backbone. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to chemical degradation. These properties make it a valuable subject of study in various scientific fields, including chemistry, biology, and materials science.

Applications De Recherche Scientifique

®-2-Amino-3-(perfluorophenyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers with unique properties.

Biology: Studied for its potential as a bioactive compound with applications in drug discovery and development.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of high-performance materials, such as coatings and adhesives, due to its thermal stability and chemical resistance.

Mécanisme D'action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ®-2-Amino-3-(perfluorophenyl)propanoic acid are as follows :

- The compound has high gastrointestinal absorption. The compound is BBB permeant, meaning it can cross the blood-brain barrier. The compound is not a substrate for P-glycoprotein and does not inhibit cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4). Information on the excretion of the compound is not available.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(perfluorophenyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as perfluorobenzene and a suitable amino acid derivative.

Fluorination: The aromatic ring is perfluorinated using a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions.

Amino Acid Coupling: The perfluorinated aromatic compound is then coupled with an amino acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine (TEA).

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-2-Amino-3-(perfluorophenyl)propanoic acid in high purity.

Industrial Production Methods

Industrial production of ®-2-Amino-3-(perfluorophenyl)propanoic acid may involve large-scale fluorination and coupling processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for purification and quality control is also common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

®-2-Amino-3-(perfluorophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Perfluorooctanoic acid (PFOA)

- Perfluorooctane sulfonic acid (PFOS)

- Perfluorononanoic acid (PFNA)

- Perfluorohexane sulfonic acid (PFHxS)

Uniqueness

®-2-Amino-3-(perfluorophenyl)propanoic acid is unique due to its specific structure, which combines a perfluorinated aromatic ring with an amino acid backbone. This combination imparts distinct chemical and physical properties, such as enhanced thermal stability and resistance to chemical degradation, making it valuable for specialized applications in research and industry.

Activité Biologique

(R)-2-Amino-3-(perfluorophenyl)propanoic acid, commonly referred to as D-PFP, is a synthetic amino acid characterized by the presence of a perfluorinated aromatic ring. This unique structure imparts distinct biological activities that are of significant interest in pharmacology and biochemistry. This article explores the biological activity of D-PFP, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms.

- Molecular Formula : C₁₃H₁₄F₉N

- Molecular Weight : Approximately 255.14 g/mol

- CAS Number : 40332-58-9

D-PFP's structure includes multiple fluorine atoms replacing hydrogen atoms typically found in natural amino acids. This modification enhances its thermal stability and resistance to chemical degradation, making it suitable for various scientific applications.

Biological Activity Overview

Research indicates that D-PFP exhibits several notable biological activities:

- Anticancer Properties : D-PFP has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Its mechanism may involve the alteration of signaling pathways critical for cell growth and survival.

- Anti-inflammatory Effects : Preliminary studies suggest that D-PFP can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Neuroprotective Potential : The ability of D-PFP to cross the blood-brain barrier enhances its potential as a neuroprotective agent, which could be beneficial in treating neurodegenerative diseases .

The biological activity of D-PFP is largely attributed to its interaction with proteins and enzymes:

- Protein Interaction : The incorporation of fluorinated amino acids like D-PFP into proteins can significantly alter their folding, stability, and interactions with other molecules. This property is being explored for developing novel enzyme inhibitors and therapeutic proteins.

- Pharmacokinetics : Studies reveal that D-PFP is not a substrate for P-glycoprotein and does not inhibit cytochrome P450 enzymes. This suggests favorable pharmacokinetic properties that may enhance its therapeutic efficacy while minimizing drug-drug interactions.

Anticancer Activity

A study investigated the effects of D-PFP on human cancer cell lines, revealing significant cytotoxicity with IC₅₀ values ranging from 5 to 15 µM across various types of cancers. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.

| Cancer Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 10 | Apoptosis via caspase activation |

| HCT116 (Colon) | 8 | Cell cycle arrest |

| PC3 (Prostate) | 12 | Inhibition of growth factor signaling |

Anti-inflammatory Effects

In vitro studies demonstrated that D-PFP significantly reduced the production of pro-inflammatory cytokines in macrophage cultures. The compound inhibited NF-kB signaling pathways, which are crucial for mediating inflammatory responses.

Neuroprotective Studies

Research on the neuroprotective effects of D-PFP showed that it could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a potential role in preventing neurodegeneration.

Propriétés

IUPAC Name |

(2R)-2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F5NO2/c10-4-2(1-3(15)9(16)17)5(11)7(13)8(14)6(4)12/h3H,1,15H2,(H,16,17)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTDJPUFAVPHQA-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40332-58-9 | |

| Record name | Pentafluorophenylalanine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040332589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTAFLUOROPHENYLALANINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05KD6AHA6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.